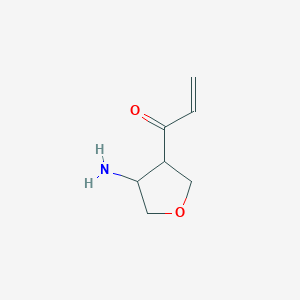
1-(4-Aminooxolan-3-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminooxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NO2 It is a derivative of prop-2-en-1-one, featuring an amino group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminooxolan-3-yl)prop-2-en-1-one can be synthesized through a multi-step process. One common method involves the reaction of 4-aminooxolane with prop-2-en-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The process is optimized for high efficiency and purity, often incorporating advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 1-(4-Aminooxolan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
1-(4-Aminooxolan-3-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Aminooxolan-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the context of its use.
相似化合物的比较
- (E)-1-(4-Aminophenyl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
Uniqueness: 1-(4-Aminooxolan-3-yl)prop-2-en-1-one is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds that may have different ring structures or functional groups.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
1-(4-aminooxolan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)5-3-10-4-6(5)8/h2,5-6H,1,3-4,8H2 |
InChI 键 |
BZFRZDJYOFKGTM-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)C1COCC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


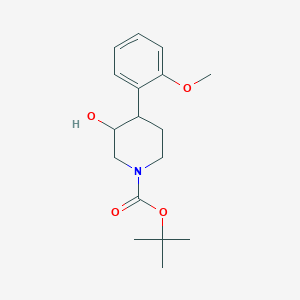
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
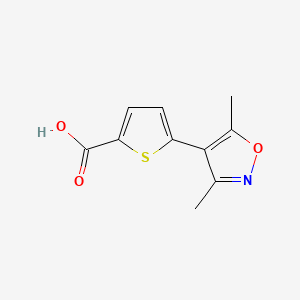
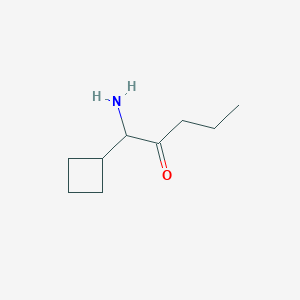
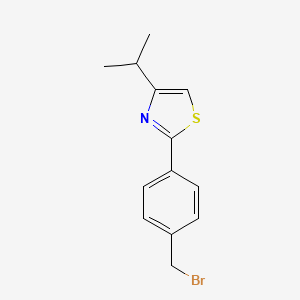
![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
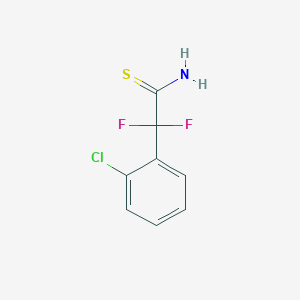
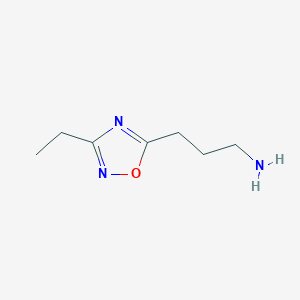
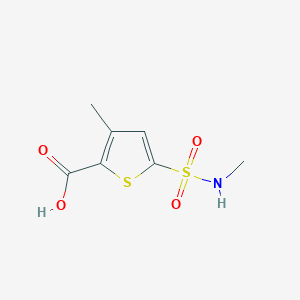


![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
